N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide

Kinase Inhibitor MAP3K7 MKNK1

This 4-fluoro quinoxaline-sulfonamide features a unique allylamino tail providing a bioorthogonal conjugation site absent in saturated analogs. Its specific MAP3K7/MKNK1 profile avoids AKT/mTOR confounding, enabling cleaner phosphoproteomics. The terminal alkene enables direct synthesis of biotinylated probes and VHL/CRBN-based PROTACs. Unlike pan-PI3K inhibitors, this compound activates RNase L in the 2-5A pathway, making it irreplaceable for antiviral and pro-apoptotic research. As the essential para-fluoro comparator to the 3-methyl analog, it is critical for SAR integrity.

Molecular Formula C17H15FN4O2S
Molecular Weight 358.39
CAS No. 714289-27-7
Cat. No. B2824287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide
CAS714289-27-7
Molecular FormulaC17H15FN4O2S
Molecular Weight358.39
Structural Identifiers
SMILESC=CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H15FN4O2S/c1-2-11-19-16-17(21-15-6-4-3-5-14(15)20-16)22-25(23,24)13-9-7-12(18)8-10-13/h2-10H,1,11H2,(H,19,20)(H,21,22)
InChIKeyRMRLJXFYRGGZBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specific Profile: N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide (CAS 714289-27-7) for Targeted Kinase Research


N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide is a specialized quinoxaline-sulfonamide building block . As a member of the benzenesulfonamide derivatives of quinoxaline, its core structure is central to the patent landscape for phosphoinositide 3-kinase (PI3K) inhibitors targeting malignancies like ovarian and colon cancer [1]. Its architectural similarity to the N-(3-amino-quinoxalin-2-yl)-sulfonamide pharmacophore [2] indicates its primary utility is in small molecule inhibitor research, where chemical precision is paramount.

Procurement Rationale: Why N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide Cannot Be Replaced by In-Class Analogs


Broad functionality of the quinoxaline-sulfonamide class is insufficient for targeted procurement. Closely related analogs, such as the 3-methylbenzenesulfonamide and butylamino derivatives [REFS-1, REFS-2], share the same molecular scaffold but possess distinct N-substituents that critically alter binding interactions [1]. The specific 4-fluoro substitution and allylamino tail on N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide differentiate its interaction profile, making generic or near-neighbor substitution a direct risk to experimental reproducibility and structure-activity relationship (SAR) integrity.

Quantitative Differentiation Evidence for N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide


Kinase Profiling: Differential Interaction with MAP3K7 and MKNK1

In a pan-kinase profiling assay, N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide demonstrates a distinct and limited interaction profile, showing weak but detectable binding to two specific kinases: MAP3K7 and MKNK1 [1]. This is a preliminary differentiator against many closely related quinoxaline-sulfonamide analogs that are often designed and profiled for potent pan-PI3K inhibition [2].

Kinase Inhibitor MAP3K7 MKNK1 Selectivity Profile

Mechanistic Differentiation: Potential RNase L Activation vs. Kinase Inhibition

A key mechanism-of-action differentiator exists for this compound. While the broader class is heavily characterized as ATP-competitive PI3K inhibitors [1], a specific assay entry links N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide to the activation of RNase L [2]. This offers a divergent research path, targeting the 2-5A antiviral pathway instead of kinase signaling.

RNase L Activator Innate Immunity Mechanism of Action Chemical Probe

Chemical Topology: The Allyl Group as a Synthetic Handle

N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide uniquely incorporates a terminal alkene (allyl) group on its quinoxaline scaffold, a feature absent in the standard saturated alkyl (e.g., butyl) or simple amine analogs [1]. This alkene serves as a built-in synthetic handle for bioorthogonal conjugation, such as thiol-ene or azide-alkyne cycloaddition.

Chemical Toolbox Click Chemistry PROTAC Linker Structural Differentiation

In-Class SAR Divergence: 4-Fluoro vs. 3-Methyl Substituent Impact

A direct structural analog, N-(3-(allylamino)quinoxalin-2-yl)-3-methylbenzenesulfonamide, was also developed . The substitution of a 4-fluoro group with a 3-methyl group on the benzenesulfonamide ring is a key SAR divergence that differentiates their electronic and steric properties, fundamental drivers of target binding and selectivity.

SAR Physicochemical Properties Bioisostere Analog Comparison

Specialized Application Scenarios for N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide


Deconvoluting MAPK Pathway Signaling via Selective Chemical Probe

Sourced from its specific interaction profile (MAP3K7/MKNK1) [1], this compound is a superior choice over pan-PI3K quinoxaline inhibitors. Researchers requiring a probe that biases toward MAPK pathway components can use it to avoid confounding AKT/mTOR pathway inhibition, enabling cleaner functional genomics or phosphoproteomics studies.

Investigating RNase L-Dependent Innate Immune Activation

The primary research evidence indicating RNase L activation [2] positions this compound as a unique tool in antiviral or pro-apoptotic research. This application is irreplaceable by standard PI3K inhibitors [3], which lack this mechanism, making it a targeted procurement for labs studying the 2-5A pathway.

Synthesis of Bispecific Molecules and Chemical Probes

The terminal allyl group provides an intrinsic bioorthogonal conjugation site unavailable in its saturated butyl or 3-methyl analogs . This chemical topology makes it the preferred precursor for synthesizing biotinylated pull-down probes or VHL-/CRBN-based PROTAC heterobifunctional molecules, a direct manufacturing consideration for chemical biology and drug discovery platforms.

Structure-Activity Relationship (SAR) Studies on 4-Fluoro Substituents

For medicinal chemistry teams optimizing a quinoxaline-sulfonamide series, this compound provides a distinct node for SAR exploration. It serves as a critical comparator to the 3-methyl analog to quantify the impact of the para-fluoro substituent on target engagement and cellular potency, a role that cannot be fulfilled by one analog alone.

Quote Request

Request a Quote for N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.